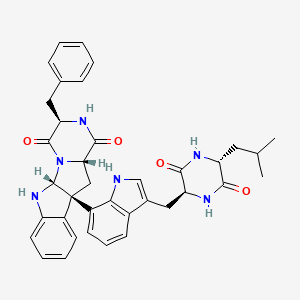
pestalazine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pestalazine A is a natural product found in Pseudopestalotiopsis theae with data available.
Applications De Recherche Scientifique
Chemical Synthesis
Total Synthesis Approaches
The total synthesis of pestalazine A has been a focal point in organic chemistry due to its complex structure. Recent methodologies have emphasized late-stage heterodimerization techniques to achieve the desired molecular architecture. For instance, a study demonstrated an innovative ortho-indoline-based Friedel-Crafts strategy that enabled a highly convergent synthesis of this compound, showcasing regio- and stereocontrol in the formation of key bonds .
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Late-stage heterodimerization | Regio- and stereocontrolled bond formation | Up to 73% |
| Ortho-indoline Friedel-Crafts | High convergence and efficiency in synthesis | Not specified |
| Reductive ring-opening | Transposition of nucleophiles to enhance selectivity | 84% |
These synthetic strategies not only facilitate the production of this compound but also allow for structural variations that can lead to derivatives with potentially enhanced biological activities.
Biological Activities
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various pathogens, making it a candidate for further exploration as an antibacterial agent. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, although detailed studies are still required to elucidate this mechanism fully .
Antitumor Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction in specific cancer cell lines. This property is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .
Potential Therapeutic Uses
Given its diverse biological activities, this compound is being investigated for several therapeutic applications:
- Antibiotic Development : Due to its antimicrobial properties, there is potential for developing new antibiotic agents based on this compound.
- Cancer Therapy : Its anticancer activity opens avenues for exploring this compound as a lead compound in cancer treatment modalities.
- Natural Product Chemistry : The synthesis and study of this compound contribute significantly to the field of natural product chemistry, emphasizing the importance of fungal metabolites in drug discovery.
Case Study 1: Total Synthesis and Structure Revision
A significant study focused on the total synthesis of this compound allowed researchers to revise its molecular structure accurately. This work involved multiple synthetic steps that confirmed the stereochemistry and connectivity of the compound, providing insights into its chemical behavior and potential interactions with biological targets .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against a panel of bacterial strains. The results showed promising inhibitory effects, particularly against Gram-positive bacteria. This finding supports further investigation into its potential as a natural antibiotic .
Propriétés
Formule moléculaire |
C37H38N6O4 |
|---|---|
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C37H38N6O4/c1-20(2)15-27-32(44)40-28(33(45)39-27)17-22-19-38-31-23(22)11-8-13-25(31)37-18-30-34(46)41-29(16-21-9-4-3-5-10-21)35(47)43(30)36(37)42-26-14-7-6-12-24(26)37/h3-14,19-20,27-30,36,38,42H,15-18H2,1-2H3,(H,39,45)(H,40,44)(H,41,46)/t27-,28+,29-,30+,36-,37-/m1/s1 |
Clé InChI |
YBZQMAQAADAOGH-IMIXLYSASA-N |
SMILES isomérique |
CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C2C=CC=C3[C@]45C[C@H]6C(=O)N[C@@H](C(=O)N6[C@H]4NC7=CC=CC=C57)CC8=CC=CC=C8 |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=C2C=CC=C3C45CC6C(=O)NC(C(=O)N6C4NC7=CC=CC=C57)CC8=CC=CC=C8 |
Synonymes |
pestalazine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















